3-(4-Chlorobenzylidene)chroman-4-one
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Overview
Description
3-(4-Chlorobenzylidene)chroman-4-one is a chemical compound with the molecular formula C16H11ClO2 and a molecular weight of 270.71 g/mol . It belongs to the class of chroman-4-one derivatives, which are known for their diverse biological and pharmaceutical activities . The compound features a chroman-4-one skeleton with a 4-chlorobenzylidene substituent at the 3-position, making it a unique and valuable compound in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzylidene)chroman-4-one typically involves the condensation of 4-chlorobenzaldehyde with chroman-4-one under basic conditions . One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like ethanol, followed by heating the reaction mixture to facilitate the condensation reaction . The reaction can be represented as follows:
4-Chlorobenzaldehyde+Chroman-4-oneK2CO3, Ethanol, Heatthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound . Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzylidene)chroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Chlorobenzylidene)chroman-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzylidene)chroman-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylbenzylidene)chroman-4-one
- 3-(4-Methoxybenzylidene)chroman-4-one
- 3-(4-Nitrobenzylidene)chroman-4-one
Uniqueness
3-(4-Chlorobenzylidene)chroman-4-one is unique due to the presence of the 4-chlorobenzylidene group, which imparts distinct chemical and biological properties. This substituent enhances the compound’s reactivity and potential therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C16H11ClO2 |
---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
(3Z)-3-[(4-chlorophenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H11ClO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9- |
InChI Key |
DCQYQJQFGBXYDD-XFXZXTDPSA-N |
Isomeric SMILES |
C1/C(=C/C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C3O1 |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3O1 |
Origin of Product |
United States |
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